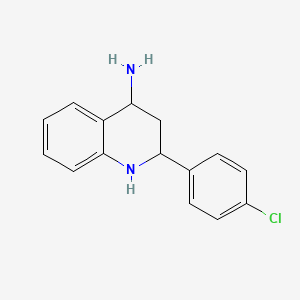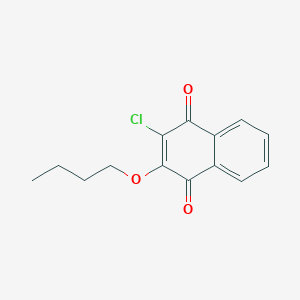
1,4-Naphthalenedione, 2-butoxy-3-chloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butoxy-3-chloronaphthalene-1,4-dione: is a synthetic organic compound belonging to the class of naphthoquinones Naphthoquinones are characterized by a quinone structure fused with a naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-butoxy-3-chloronaphthalene-1,4-dione typically involves the chlorination of 2-butoxynaphthalene-1,4-dione. The reaction is carried out under controlled conditions using chlorine gas or other chlorinating agents. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of 2-butoxy-3-chloronaphthalene-1,4-dione involves large-scale chlorination processes. The process is designed to be efficient and cost-effective, with considerations for the recovery and reuse of raw materials and solvents. The use of continuous flow reactors and automated systems ensures consistent product quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 2-Butoxy-3-chloronaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to hydroquinone derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the chloro position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted naphthoquinones.
Aplicaciones Científicas De Investigación
Chemistry: 2-Butoxy-3-chloronaphthalene-1,4-dione is used as an intermediate in the synthesis of complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents. Its quinone structure is known to interact with biological systems, leading to various therapeutic effects.
Industry: In the materials science field, 2-butoxy-3-chloronaphthalene-1,4-dione is used in the production of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 2-butoxy-3-chloronaphthalene-1,4-dione involves its interaction with cellular components. The quinone structure can undergo redox cycling, generating reactive oxygen species (ROS) that induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound effective against cancer cells and microorganisms. The molecular targets include enzymes involved in redox reactions and cellular signaling pathways.
Comparación Con Compuestos Similares
2-Butoxy-1,4-naphthoquinone: Similar structure but lacks the chloro substituent.
3-Chloro-1,4-naphthoquinone: Similar structure but lacks the butoxy substituent.
2-Methoxy-3-chloronaphthalene-1,4-dione: Similar structure with a methoxy group instead of a butoxy group.
Uniqueness: 2-Butoxy-3-chloronaphthalene-1,4-dione is unique due to the presence of both butoxy and chloro substituents. This combination enhances its reactivity and potential applications in various fields. The butoxy group increases its solubility in organic solvents, while the chloro group provides a site for further functionalization.
Propiedades
Número CAS |
89131-26-0 |
|---|---|
Fórmula molecular |
C14H13ClO3 |
Peso molecular |
264.70 g/mol |
Nombre IUPAC |
2-butoxy-3-chloronaphthalene-1,4-dione |
InChI |
InChI=1S/C14H13ClO3/c1-2-3-8-18-14-11(15)12(16)9-6-4-5-7-10(9)13(14)17/h4-7H,2-3,8H2,1H3 |
Clave InChI |
KHPAFLBYYNWPOW-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=C(C(=O)C2=CC=CC=C2C1=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



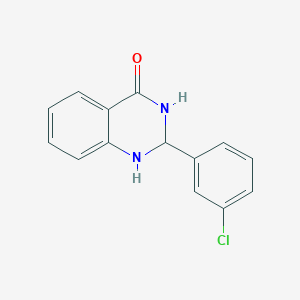
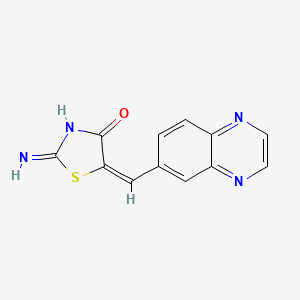

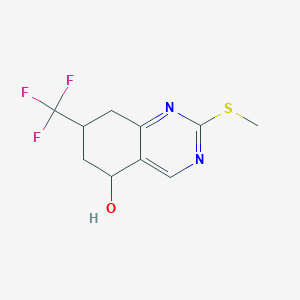
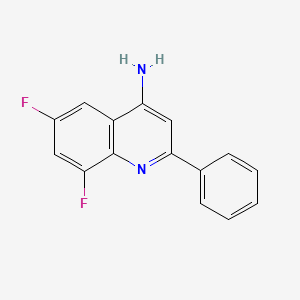
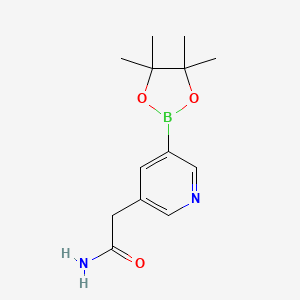

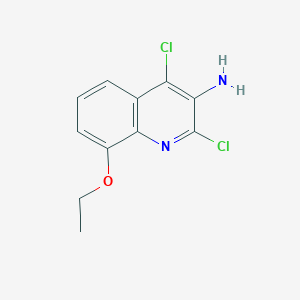
![N,N,1-Trimethyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-carboxamide](/img/structure/B11856516.png)
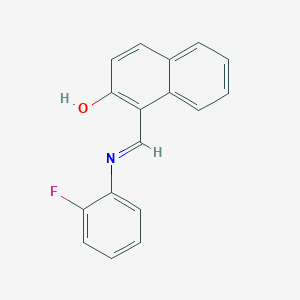

![7-Bromo-2,3-dihydropyrano[4,3,2-de]quinolin-5(6H)-one](/img/structure/B11856546.png)
